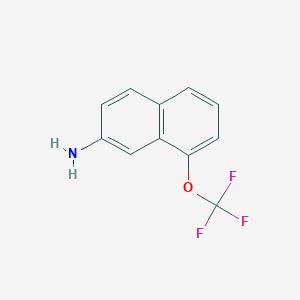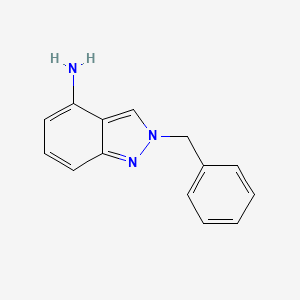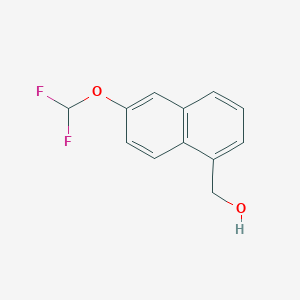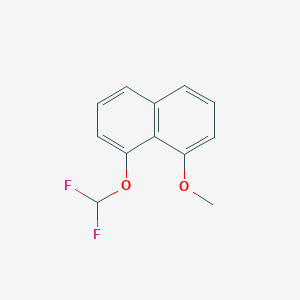
8-(Trifluoromethoxy)naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethoxy)naphthalen-2-amine is a chemical compound with the molecular formula C11H8F3NO and a molecular weight of 227.18 g/mol . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the naphthalene ring, which imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of naphthalene derivatives using trifluoromethoxylating reagents . The reaction conditions often include the use of silver salts to promote the generation of intermediates, which are then further modified through transition-metal catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of 8-(Trifluoromethoxy)naphthalen-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced trifluoromethoxylating reagents and catalysts is crucial in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
8-(Trifluoromethoxy)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the naphthalene ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .
Aplicaciones Científicas De Investigación
8-(Trifluoromethoxy)naphthalen-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethoxy)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethoxy)aniline: A compound with a similar trifluoromethoxy group attached to an aniline ring.
8-(Trifluoromethyl)naphthalen-2-amine: A compound with a trifluoromethyl group instead of a trifluoromethoxy group on the naphthalene ring.
Uniqueness
8-(Trifluoromethoxy)naphthalen-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H8F3NO |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
8-(trifluoromethoxy)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-3-1-2-7-4-5-8(15)6-9(7)10/h1-6H,15H2 |
Clave InChI |
PFNBQNVNLRWDHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)N)C(=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)


![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)

![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)

![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)




